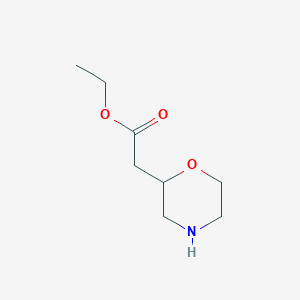

Ethyl 2-(morpholin-2-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-morpholin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-11-8(10)5-7-6-9-3-4-12-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDXKKLEVCWEFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620813 | |

| Record name | Ethyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503601-25-0 | |

| Record name | Ethyl (morpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-(morpholin-2-yl)acetate" properties and characteristics

An In-Depth Technical Guide to Ethyl Morpholinoacetate Derivatives: A Focus on Ethyl 2-(morpholin-4-yl)acetate

A Note on the Subject Compound: Preliminary searches for "Ethyl 2-(morpholin-2-yl)acetate" indicate that it is not a widely documented or commercially available compound. This guide will therefore focus on its well-characterized and commercially significant isomer, Ethyl 2-(morpholin-4-yl)acetate (CAS No. 3554-63-8). The principles of synthesis, characterization, and application discussed herein provide a robust framework that can be extrapolated to its less common C-substituted counterpart.

Introduction

Morpholine and its derivatives are foundational scaffolds in modern medicinal chemistry, prized for their favorable physicochemical properties, including aqueous solubility and metabolic stability. Ethyl 2-(morpholin-4-yl)acetate, the N-substituted derivative, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. Its structure combines a reactive ester handle with the stable morpholine ring, making it a valuable building block for introducing this key heterocycle into larger molecular frameworks. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications for researchers in drug discovery and chemical development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

Core Properties

A summary of the key physicochemical properties for Ethyl 2-(morpholin-4-yl)acetate is presented below.

| Property | Value | Source |

| IUPAC Name | Ethyl 2-(morpholin-4-yl)acetate | N/A |

| CAS Number | 3554-63-8 | |

| Molecular Formula | C₈H₁₅NO₃ | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 225-228 °C | |

| Density | 1.06 g/cm³ | |

| Refractive Index | 1.455 |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected shifts include the ethyl group's quartet and triplet, and two distinct triplets for the morpholine protons, corresponding to those adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR by identifying the unique carbon environments. One would expect to see signals for the carbonyl carbon of the ester, the methylene carbons of the ethyl group, and the three distinct sets of methylene carbons within the morpholine ring.

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The ESI-MS spectrum would be expected to show a prominent peak at m/z 174.1, corresponding to the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band around 1740 cm⁻¹ is characteristic of the C=O (ester) stretch. Other significant peaks would include C-O-C stretching from the ether linkage in the morpholine ring and C-H stretching vibrations.

Synthesis and Reaction Chemistry

The primary route for synthesizing Ethyl 2-(morpholin-4-yl)acetate is through the nucleophilic substitution of an ethyl haloacetate with morpholine.

Standard Synthetic Protocol: N-Alkylation of Morpholine

This procedure details a common laboratory-scale synthesis. The causality behind this choice of reagents lies in the high reactivity of ethyl bromoacetate as an electrophile and the nucleophilicity of the secondary amine in morpholine. The carbonate base is crucial for scavenging the HBr byproduct, driving the reaction to completion.

Workflow: Synthesis of Ethyl 2-(morpholin-4-yl)acetate

Caption: Synthetic workflow for Ethyl 2-(morpholin-4-yl)acetate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with acetonitrile (10 volumes), add morpholine (1.0 eq) and potassium carbonate (1.5 eq).

-

Reagent Addition: Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts (potassium bromide and excess carbonate).

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Key Chemical Reactivity

The utility of Ethyl 2-(morpholin-4-yl)acetate stems from the reactivity of its ester group.

-

Saponification: Hydrolysis of the ethyl ester using a base like NaOH or KOH yields the corresponding carboxylate salt, sodium 2-(morpholin-4-yl)acetate, which can be acidified to give the carboxylic acid.

-

Amidation: The ester can react with primary or secondary amines, often at elevated temperatures or with catalysis, to form the corresponding amides. This is a common strategy for building more complex drug-like molecules.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding alcohol, 2-(morpholin-4-yl)ethanol.

Applications in Drug Discovery and Development

The morpholinoacetate moiety is a privileged fragment in medicinal chemistry, often incorporated to modulate the pharmacokinetic properties of a lead compound.

Role as a Synthetic Intermediate

Ethyl 2-(morpholin-4-yl)acetate is a key building block for several classes of compounds. For instance, it is a precursor to the synthesis of various pharmaceutical agents, including the anti-cancer drug Gefitinib and the antibiotic Linezolid, where the morpholine ring is a critical component of the final structure.

Logical Relationship: From Building Block to API

Caption: Role as an intermediate in API synthesis.

Comparative Analysis: N- vs. C-Substitution

The distinction between the N-substituted (morpholin-4-yl) and the originally queried C-substituted (morpholin-2-yl) isomers is critical.

-

Basicity: The nitrogen in Ethyl 2-(morpholin-4-yl)acetate is a tertiary amine and is basic. The nitrogen in the morpholin-2-yl isomer is a secondary amine, retaining its nucleophilicity and basicity, which allows for further substitution on the nitrogen.

-

Synthetic Access: N-alkylation is typically a more straightforward and higher-yielding reaction than C-alkylation of the morpholine ring, which would require more complex multi-step synthesis, likely involving protection/deprotection steps. This explains the greater prevalence of the N-substituted isomer in literature and commerce.

-

Stereochemistry: this compound is chiral at the C-2 position of the morpholine ring, meaning it can exist as two enantiomers. This introduces significant complexity for synthesis and biological evaluation, as enantiomers can have different pharmacological effects. The N-substituted isomer is achiral.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: Ethyl 2-(morpholin-4-yl)acetate is generally classified as an irritant. It can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

While this compound remains an obscure chemical entity, its isomer, Ethyl 2-(morpholin-4-yl)acetate, stands out as a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the desirable properties of the morpholine scaffold, ensures its continued application in the development of novel therapeutics. The principles of its characterization and reactivity provide a solid foundation for any researcher looking to incorporate this or related morpholine derivatives into their synthetic programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77074, Ethyl 2-morpholinoacetate. [Link]

A Comprehensive Technical Guide to the Identification, Synthesis, and Characterization of Ethyl 2-(morpholin-2-yl)acetate

Executive Summary

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to enhance the physicochemical properties of bioactive molecules, such as solubility and bioavailability.[1][2][3] Its incorporation into drug candidates often leads to improved pharmacokinetic profiles, making it a "privileged" scaffold in drug discovery.[2][4] This guide provides a detailed technical overview of a specific, yet significant, morpholine derivative: Ethyl 2-(morpholin-2-yl)acetate. We will provide its definitive chemical identifiers, including its CAS number, present a validated synthesis protocol, and outline a comprehensive analytical workflow for its structural confirmation and purity assessment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this versatile building block.

Definitive Identification of this compound

Precise identification is the foundation of all subsequent research and development. This section clarifies the core identifiers of the title compound and addresses a critical point of potential isomeric confusion.

Core Chemical Identifiers

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 503601-25-0 | [1][5][6] |

| Molecular Formula | C₈H₁₅NO₃ | [1][5] |

| Molecular Weight | 173.21 g/mol | [1][5][6] |

| IUPAC Name | This compound | [1] |

| Common Synonyms | Morpholin-2-yl-acetic acid ethyl ester | [1] |

| Appearance | Yellow to light yellow liquid or wax | [1] |

Critical Isomeric Distinction

It is imperative to distinguish this compound from its common isomer, Ethyl 2-(morpholin-4-yl)acetate (also known as ethyl morpholinoacetate). The key difference lies in the point of attachment of the ethyl acetate group to the morpholine ring.

-

This compound (CAS: 503601-25-0): The substituent is attached to a carbon atom (position 2) adjacent to the oxygen atom. This creates a chiral center at the C-2 position.

-

Ethyl 2-(morpholin-4-yl)acetate (CAS: 3235-82-3): The substituent is attached to the nitrogen atom (position 4).[7][8] This is a tertiary amine and is achiral.

This structural difference profoundly impacts the molecule's chemical reactivity, stereochemistry, and biological interactions. Misidentification can lead to erroneous experimental outcomes.

Synthesis Pathway and Protocol

The synthesis of morpholine derivatives is a well-studied field.[4] A reliable and high-yield method for preparing this compound involves the debenzylation of a protected precursor via catalytic hydrogenation.[5]

Retrosynthetic Analysis

The synthesis strategy is straightforward, involving the removal of a benzyl protecting group from the morpholine nitrogen. This is a common and efficient transformation in organic synthesis.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a documented procedure and provides a clear path to the target molecule with a high reported yield.[5]

Reaction Scheme: Ethyl 2-(4-benzylmorpholin-2-yl)acetate → this compound

Materials and Reagents:

-

Ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10% w/w)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or similar

Step-by-Step Procedure:

-

Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add Ethyl 2-(4-benzylmorpholin-2-yl)acetate (30 g, 114 mmol).

-

Dissolution: Dissolve the starting material in methanol (300 mL).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (3 g) to the solution. Causality Note: Pd/C is the catalyst of choice for hydrogenolysis of benzyl groups due to its high activity and selectivity. The catalyst is pyrophoric and should be handled with care.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen gas to 50 psi.

-

Reaction: Agitate the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by checking for the consumption of hydrogen or by analytical techniques like TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Self-Validation Note: The complete removal of the palladium catalyst is crucial, as residual palladium can interfere with subsequent reactions or biological assays.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol.

-

Isolation: The resulting residue is the desired product, this compound. The reported yield for this procedure is 93.25% (18.4 g).[5]

Analytical Characterization and Validation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This workflow ensures the material meets the stringent quality standards required for research and drug development.

Analytical Validation Workflow

The logical flow for characterization begins with assessing purity, followed by definitive structural elucidation using a suite of spectroscopic methods.

Caption: Standard workflow for analytical validation.

Expected Analytical Data

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using a reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile containing a modifier like formic acid or TFA. The purity should be ≥ 96% by peak area.[1]

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected molecular ion peak would be [M+H]⁺ at m/z 174.11. This provides direct confirmation of the molecular weight.

-

¹H NMR Spectroscopy (Proton NMR): This technique confirms the proton environment and connectivity. Expected signals (in CDCl₃, δ ppm):

-

~4.2 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester.

-

~1.2 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester.

-

~2.5-4.0 (m): A complex series of multiplets corresponding to the 9 protons of the morpholine ring and the adjacent methylene group (-CH₂-COOEt). The exact shifts and coupling patterns will depend on the chair conformation of the morpholine ring. The presence of these signals confirms the core structure.[9][10][11]

-

-

¹³C NMR Spectroscopy (Carbon NMR): This provides information on the unique carbon environments. Expected signals (in CDCl₃, δ ppm):

-

~172: Ester carbonyl carbon (C=O).

-

~60-75: Carbons of the morpholine ring and the ethyl ester methylene group attached to oxygen.

-

~40-50: Carbons of the morpholine ring attached to nitrogen and the methylene carbon alpha to the carbonyl.

-

~14: Methyl carbon of the ethyl ester.

-

-

Infrared (IR) Spectroscopy: This technique identifies key functional groups.

-

~1735 cm⁻¹: A strong absorption band characteristic of the ester carbonyl (C=O) stretch.

-

~1120 cm⁻¹: A strong C-O-C stretching band from the ether linkage in the morpholine ring.

-

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine in the morpholine ring.

-

Applications and Significance in Research

This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its role as a versatile intermediate for more complex molecules.[1]

-

Scaffold for Bioactive Molecules: The compound serves as a key building block for synthesizing larger molecules, particularly those targeting the central nervous system (CNS).[1]

-

Improved Pharmacokinetics: The morpholine ring is known to enhance aqueous solubility and bioavailability, which are critical for drug efficacy.[1][12] The weak basicity of the morpholine nitrogen can also improve membrane permeability, including crossing the blood-brain barrier.[2][3]

-

Hydrogen Bonding: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets like enzymes and receptors.[2][3]

By providing a synthetically accessible handle (the ethyl ester) on a privileged scaffold (the morpholine ring), this compound enables the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.

Conclusion

This compound (CAS: 503601-25-0) is a valuable chemical intermediate with significant potential in pharmaceutical research. Its definitive identification, distinguished from its N-substituted isomer, is paramount. The provided synthesis protocol offers a reliable and high-yield route to its production, and the outlined analytical workflow establishes a robust framework for its characterization and quality control. For scientists and researchers in drug development, a thorough understanding of this compound provides another powerful tool for the design and synthesis of next-generation therapeutics.

References

-

Ethyl 2-Morpholinoacetate. PubChem, National Institutes of Health. [Link]

-

C8h15no3 Ethyl Morpholin-4-yl Acetate. IndiaMART. [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

-

Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]

-

Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

-

Cacciatore, I., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2236-2254. [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2). [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. PubMed Central. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

-

Synthesis of morpholine acetate. PrepChem.com. [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central. [Link]

-

Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Synthesis of ethyl 2-(4-formamidopyrimidin-2-yl)acetate. PrepChem.com. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 503601-25-0 [chemicalbook.com]

- 7. Ethyl 2-Morpholinoacetate | C8H15NO3 | CID 2734105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. indiamart.com [indiamart.com]

- 9. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 10. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 2-(morpholin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Structural Nuances of a Privileged Scaffold

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds—render it an invaluable component in the design of novel therapeutics.[3] This guide delves into the specific structural and conformational intricacies of a particularly relevant derivative: ethyl 2-(morpholin-2-yl)acetate.

Unlike its more commonly documented N-substituted (position 4) isomer, the C-2 substitution pattern of this compound introduces a chiral center and a new layer of conformational complexity. Understanding the three-dimensional arrangement of this molecule is paramount for predicting its interaction with biological targets and for the rational design of next-generation pharmaceuticals.[4][5] This document serves as a comprehensive resource, synthesizing foundational principles with practical methodologies to provide a holistic understanding of this important chemical entity.

Molecular Architecture: A Hybrid of Flexibility and Constraint

This compound (C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol ) is a heterocyclic compound featuring a saturated six-membered morpholine ring substituted at the C-2 position with an ethyl acetate group.[6] The presence of both an ether linkage and a secondary amine within the ring imparts a unique electronic and structural character.[7]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | [6] |

| Molecular Weight | 173.21 | [6] |

| CAS Number | 503601-25-0 | [6] |

| Appearance | Yellow to light yellow liquid or wax | [4] |

The fundamental framework of the morpholine ring is not planar. To minimize steric and torsional strain, it predominantly adopts a chair conformation , analogous to cyclohexane.[8] This chair form can exist in two interconverting states. The introduction of the ethyl acetate substituent at the C-2 position raises a critical stereochemical question: does this group preferentially occupy an axial or equatorial position?

Caption: 2D structure of this compound.[4]

Conformational Landscape: The Axial vs. Equatorial Equilibrium

The energetic favorability of the axial versus equatorial placement of the substituent is a pivotal determinant of the molecule's overall shape and, consequently, its biological activity.

Theoretical Considerations

In cyclohexane derivatives, bulky substituents generally favor the equatorial position to avoid 1,3-diaxial interactions, which are a source of significant steric strain.[9] For morpholine, the conformational landscape is more complex due to the presence of the heteroatoms. The shorter C-O bond length compared to a C-C bond and the presence of lone pairs on the oxygen and nitrogen atoms influence the ring's geometry and the energetic penalties of substituent placement.

Computational studies on substituted piperazines, which are structurally related to morpholines, have shown that an axial conformation can be preferred in certain cases, sometimes stabilized by intramolecular hydrogen bonding.[10] For this compound, the key determinant is the energetic balance between steric hindrance and potential stabilizing interactions.

Two primary chair conformations are in equilibrium:

-

Equatorial Conformer: The ethyl acetate group is positioned in the plane of the ring, minimizing steric clashes with the axial hydrogens on C-3 and C-5. This is generally considered the more stable conformation for bulky substituents.

-

Axial Conformer: The ethyl acetate group is oriented perpendicular to the plane of the ring. This can lead to steric hindrance but may be stabilized by other factors, such as hyperconjugation or intramolecular hydrogen bonding, particularly if the N-H group can interact with the ester moiety.

Caption: Equilibrium between axial and equatorial conformers.

In Silico Modeling and Predicted Energetics

In the absence of direct experimental X-ray crystallographic data for this compound, computational chemistry provides a powerful tool for predicting its conformational preferences.[11] Molecular mechanics and density functional theory (DFT) calculations can be employed to determine the relative energies of the different conformers.

Based on computational analyses of similar 2-substituted heterocyclic systems, it is predicted that the equatorial conformer of this compound is the thermodynamically more stable form. The energetic penalty of placing the relatively bulky ethyl acetate group in the axial position, leading to unfavorable 1,3-diaxial interactions, is expected to outweigh potential stabilizing effects.

Spectroscopic Signature: Deciphering the Molecular Fingerprint

The conformational preferences of this compound are reflected in its spectroscopic data. While specific experimental spectra for this exact compound are not widely published, we can predict the key features based on data from closely related analogs and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the conformation of cyclic molecules in solution.

¹H NMR:

-

Morpholine Ring Protons: The protons on the morpholine ring will appear as a series of complex multiplets, typically in the range of 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen (C-3 and C-5) will be deshielded and appear at a lower field compared to those adjacent to the nitrogen (C-6). The proton at C-2, being attached to the carbon bearing the substituent, will have a distinct chemical shift and coupling pattern.

-

Ethyl Group Protons: A characteristic triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂) will be observed for the ethyl ester moiety.[5]

-

Axial vs. Equatorial Protons: In the chair conformation, axial and equatorial protons have different chemical shifts. The coupling constants (J-values) between adjacent protons are particularly informative. A large coupling constant (typically 8-13 Hz) between vicinal protons in a trans-diaxial arrangement is a hallmark of the chair conformation.

¹³C NMR:

-

Morpholine Ring Carbons: The carbon atoms of the morpholine ring will resonate in the region of approximately 45-75 ppm. The carbon attached to the oxygen (C-3 and C-5) will be downfield compared to the carbon attached to the nitrogen (C-6). The substituted carbon (C-2) will have a unique chemical shift.

-

Ethyl Acetate Carbons: The carbonyl carbon of the ester will appear significantly downfield, typically around 170 ppm. The methylene carbon of the ethyl group will be around 60 ppm, and the methyl carbon will be around 14 ppm.

| Predicted ¹H NMR Chemical Shifts (ppm) | Assignment |

| ~1.2 (t) | -O-CH₂-CH₃ |

| ~2.5-3.0 (m) | Morpholine ring protons (N-CH₂) |

| ~3.5-4.0 (m) | Morpholine ring protons (O-CH₂) |

| ~4.1 (q) | -O-CH₂ -CH₃ |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~45-50 | Morpholine C-6 |

| ~60 | -O-CH₂ -CH₃ |

| ~65-70 | Morpholine C-3, C-5 |

| ~70-75 | Morpholine C-2 |

| ~170 | C =O |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ , characteristic of the carbonyl group in an ester.[7]

-

C-O Stretch: Bands corresponding to the C-O stretching of the ester and the ether in the morpholine ring will be present in the fingerprint region, typically between 1000-1300 cm⁻¹ .[7]

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will indicate the presence of the secondary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretching of the sp³ hybridized carbons.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 173.

-

Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, M-45) and the loss of the entire ester group. For morpholine derivatives, fragmentation often involves the cleavage of the ring.[12][13] A prominent fragment would likely arise from the loss of the ethyl acetate side chain.

Caption: Predicted mass spectrometry fragmentation pathways.

Synthesis and Characterization: A Practical Workflow

The reliable synthesis and purification of this compound are crucial for its use in research and development.

Synthetic Protocol

A robust method for the synthesis of this compound involves the catalytic hydrogenation of a protected precursor.[7]

Reaction: Debenzylation of ethyl 2-(4-benzylmorpholin-2-yl)acetate.

Protocol:

-

Dissolution: Dissolve ethyl 2-(4-benzylmorpholin-2-yl)acetate (1.0 eq) in a suitable solvent, such as methanol.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, typically 10% by weight) to the solution.

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., 50 psi) at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 10-12 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Caption: Synthetic scheme for this compound.

Quality Control and Validation

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of the spectroscopic techniques detailed in Section 3.

-

NMR Spectroscopy: To confirm the structure and assess for the presence of any impurities.

-

Mass Spectrometry: To verify the molecular weight.

-

HPLC: To determine the purity of the final compound.[4]

Significance in Drug Discovery and Development

The structural and conformational features of this compound make it an attractive building block in drug discovery. The C-2 substitution allows for the introduction of various functionalities that can interact with biological targets, while the morpholine ring itself can enhance the pharmacokinetic properties of a lead compound.[14][15]

The ability of the morpholine oxygen to act as a hydrogen bond acceptor is a key feature in its interaction with many biological targets.[2] The conformational preference of the ethyl acetate group will dictate the spatial orientation of this potential pharmacophoric element, directly impacting binding affinity and selectivity. Therefore, a thorough understanding of the principles outlined in this guide is essential for any scientist working with this versatile and valuable molecular scaffold.

References

- Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115973.

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

- Ghorai, M. K., & Kumar, A. (2014). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 10, 59-65.

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

- Guan, J., Xie, Z., Zhang, P., Deng, C., Chen, X., & Jing, X. (2005). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Biomacromolecules, 6(4), 1954-1960.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- De-Guire, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3321-3324.

- Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

-

PubChem. (n.d.). Ethyl 2-Morpholinoacetate. Retrieved from [Link]

-

ACS Fall 2025. (n.d.). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]

- Sharma, P. K., et al. (2024).

-

PubChem. (n.d.). Mthis compound. Retrieved from [Link]

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.

- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 181-210.

-

Central Washington University. (n.d.). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). Mthis compound hydrochloride. Retrieved from [Link]

- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 589-601.

-

MDPI. (n.d.). Special Issue : Structure and Conformational Analysis of Heterocyclic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]

- Kumari, S., & Singh, R. K. (2022). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Journal of Molecular Structure, 1250, 131751.

- Hassan, A. S., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6010.

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Key 2d nMr correlations of compounds 1 and 2. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-((S)-morpholin-2-yl)acetate. Retrieved from [Link]

-

Taylor & Francis Group. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. Retrieved from [Link]

-

SciSpace. (n.d.). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. Retrieved from [Link]

-

Pearson+. (n.d.). Table 3-6 shows that the axial–equatorial energy difference for m... | Study Prep. Retrieved from [Link]

-

Fiveable. (n.d.). Axial and Equatorial Bonds in Cyclohexane | Organic Chemistry Class Notes. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. preprints.org [preprints.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]

"Ethyl 2-(morpholin-2-yl)acetate" solubility and stability profiles

An In-Depth Technical Guide to the Solubility and Stability Profiles of Ethyl 2-(morpholin-2-yl)acetate

Foreword: A Proactive Approach to Preclinical Characterization

In the landscape of modern drug discovery and development, the adage "forewarned is forearmed" holds profound significance. The early, comprehensive characterization of a new chemical entity's (NCE) fundamental physicochemical properties is not merely a regulatory formality but a critical determinant of its developmental trajectory. A thorough understanding of a molecule's solubility and stability profiles can preemptively address potential formulation challenges, inform analytical method development, and ultimately, de-risk the entire preclinical and clinical development process.

This guide provides a detailed framework for the systematic evaluation of this compound, a molecule of interest for its potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document is structured to provide a logical, scientifically-grounded rationale for each experimental step, empowering researchers to not only execute these studies but also to interpret the results with a forward-looking perspective. We will explore the "why" behind the "how," ensuring that the data generated is not just a set of numbers, but a coherent narrative of the molecule's behavior.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is paramount. This compound is a bifunctional molecule, possessing both an ester and a secondary amine within a morpholine ring. This structure informs our initial hypotheses regarding its solubility and stability.

-

Ester Moiety: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions. This will be a key consideration in our stability assessment.

-

Morpholine Ring: The secondary amine within the morpholine ring imparts a basic character to the molecule. This suggests that its aqueous solubility will be pH-dependent, with higher solubility expected at lower pH due to the formation of a protonated, more polar species. The nitrogen and the adjacent ether linkage could also be sites of oxidative degradation.

A summary of the known physicochemical properties is presented below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 503601-25-0 | |

| Molecular Formula | C8H15NO3 | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | (To be determined experimentally) | - |

| pKa | (To be determined experimentally) | - |

| LogP | (To be determined experimentally) | - |

Solubility Profile: A Multifaceted Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability into a drug product. For this compound, a comprehensive solubility profile should be established across a range of relevant solvent systems.

Theoretical Considerations and pH-Dependent Solubility

The basic nitrogen in the morpholine ring is expected to have a pKa in the physiological range. This means that the equilibrium between the free base and its protonated form will be highly sensitive to the pH of the medium. The protonated form, being charged, will exhibit significantly higher aqueous solubility. Therefore, characterizing the solubility profile across a range of pH values is essential.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol describes a robust method for determining the thermodynamic solubility of this compound. The principle of this method is to allow the compound to equilibrate in a solvent until a saturated solution is formed, after which the concentration of the dissolved compound is quantified.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, pH 4.5 acetate buffer, ethanol, propylene glycol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a validated quantitative method

-

pH meter

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C and 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

pH Measurement: For aqueous solutions, measure the pH of the final saturated solution.

Data Presentation: Solubility Summary

The results of the solubility studies should be compiled into a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Final pH (for aqueous systems) |

| Purified Water | 25 | (Experimental Data) | (Experimental Data) |

| 0.1 N HCl | 25 | (Experimental Data) | (Experimental Data) |

| pH 4.5 Acetate Buffer | 25 | (Experimental Data) | (Experimental Data) |

| PBS (pH 7.4) | 25 | (Experimental Data) | (Experimental Data) |

| Ethanol | 25 | (Experimental Data) | N/A |

| Propylene Glycol | 25 | (Experimental Data) | N/A |

| DMSO | 25 | (Experimental Data) | N/A |

| Purified Water | 37 | (Experimental Data) | (Experimental Data) |

| PBS (pH 7.4) | 37 | (Experimental Data) | (Experimental Data) |

Workflow for Solubility Assessment

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile: Unveiling Degradation Pathways through Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.

Anticipated Degradation Pathways

Based on the structure of this compound, the following degradation pathways are anticipated:

-

Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions, yielding 2-(morpholin-2-yl)acetic acid and ethanol.

-

Oxidation: The morpholine ring, particularly the nitrogen atom, can be susceptible to oxidation, potentially forming N-oxides. Studies on the microbial degradation of morpholine have shown that cleavage of the C-N bond is a possible degradation pathway.

Experimental Protocol: Forced Degradation Studies

The goal of this protocol is to induce a target degradation of 5-20% to allow for the detection and identification of degradants without completely destroying the parent molecule.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradants

Procedure:

-

Solution Preparation: Prepare solutions of this compound in suitable solvents for each stress condition. A control sample, protected from stress, should be prepared and analyzed concurrently.

-

Acidic Hydrolysis: Mix the compound solution with an equal volume of an HCl solution. Heat at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix the compound solution with an equal volume of an NaOH solution. Keep at room temperature or slightly elevated temperature and collect samples at various time points.

-

Oxidative Degradation: Treat the compound solution with H₂O₂. Keep at room temperature and collect samples at various time points.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: Analyze all samples by a suitable HPLC-PDA method. The PDA detector is crucial for assessing peak purity and detecting the emergence of new peaks.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

-

Degradant Identification: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the molecule's stability under different stress conditions.

| Stress Condition | Conditions (Concentration, Temperature, Duration) | % Degradation of Parent | Number of Degradants | Observations (e.g., Peak Purity, Mass Balance) |

| Control | No stress | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Acidic | 0.1 N HCl, 80 °C, 24h | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Basic | 0.1 N NaOH, 25 °C, 8h | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Oxidative | 3% H₂O₂, 25 °C, 24h | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Thermal (Solid) | 80 °C, 48h | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Thermal (Solution) | 80 °C, 48h | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Photolytic (Solid) | ICH Q1B | (Experimental Data) | (Experimental Data) | (Experimental Data) |

| Photolytic (Solution) | ICH Q1B | (Experimental Data) | (Experimental Data) | (Experimental Data) |

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating Analytical Method

The data from the forced degradation studies is instrumental in the development of a stability-indicating analytical method, typically an HPLC method. Such a method must be able to resolve the parent peak from all process impurities and degradation products. The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The systematic approach outlined in this guide provides a comprehensive framework for the characterization of the solubility and stability profiles of this compound. By understanding the underlying scientific principles and executing these studies with rigor, researchers can generate a robust data package that will be invaluable for informed decision-making throughout the drug development lifecycle. This proactive investment in early-stage characterization is a cornerstone of efficient and successful pharmaceutical development.

References

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- ICH releases overhauled stability guideline for consult

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA).

- Q1A (R2) A deep dive in Stability Studies. (2025). YouTube.

- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV.

- Ethyl 2-(morpholin-2-yl)

- Ethyl 2-(morpholin-2-yl)

- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Topic: Ethyl 2-(morpholin-2-yl)acetate: A Scoping Guide for the Exploration of Potential Biological Activities

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-(morpholin-2-yl)acetate is a heterocyclic compound for which specific biological activities have not been extensively reported in public literature. However, its core structure contains a morpholine ring, a moiety widely recognized in medicinal chemistry as a "privileged scaffold".[1] This guide serves not as a report on known activities, but as a strategic whitepaper for initiating a comprehensive investigation into its therapeutic potential. We will leverage the well-documented pharmacology of numerous morpholine-containing drugs and bioactive molecules to postulate potential activities for this compound and outline a rigorous, multi-tiered experimental plan to validate these hypotheses. This document is designed for the drug development professional, providing the scientific rationale and detailed methodologies required to unlock the potential of this novel chemical entity.

The Morpholine Scaffold: A Foundation of Therapeutic Success

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern drug design.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of advantageous physicochemical and metabolic properties.

-

Physicochemical & Pharmacokinetic Advantages: The morpholine nucleus imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance aqueous solubility and improve permeability across biological membranes, including the challenging blood-brain barrier (BBB).[3][4] The nitrogen atom's basicity is attenuated by the ether oxygen (pKa ≈ 8.4), a feature that can reduce off-target interactions while still allowing for key molecular interactions.[1] This often translates to improved pharmacokinetic (PK) and pharmacodynamic (PD) profiles in drug candidates.[2][3]

-

Broad Spectrum of Biological Activity: The true power of the morpholine scaffold lies in its versatility. When appropriately substituted, morpholine derivatives have demonstrated a vast range of biological activities, acting on numerous enzymes and receptors.[2][5] This has led to the development of drugs across multiple therapeutic areas.

| Approved Drug (Example) | Therapeutic Area | Mechanism of Action (Simplified) |

| Gefitinib | Oncology | EGFR Tyrosine Kinase Inhibitor |

| Aprepitant | Antiemetic | NK1 Receptor Antagonist[3][6] |

| Linezolid | Antibacterial | Protein Synthesis Inhibitor |

| Reboxetine | Antidepressant | Norepinephrine Reuptake Inhibitor |

The consistent success of this scaffold strongly suggests that novel, unexplored derivatives like this compound are promising starting points for drug discovery campaigns.

Postulated Therapeutic Arenas for this compound

Based on the extensive precedent set by other morpholine-containing compounds, we can logically prioritize three key areas for the initial biological evaluation of this compound.

-

Oncology: The morpholine ring is a key feature in numerous kinase inhibitors.[7] Specifically, the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for cell cycle regulation and are often overactivated in cancer, are frequent targets of morpholine-containing drugs.[3][6]

-

Central Nervous System (CNS) Disorders: The scaffold's ability to improve BBB permeability makes it highly valuable for CNS drug discovery.[3][6] Morpholine derivatives have been developed as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases and mood disorders.[4]

-

Anti-inflammatory Activity: A significant number of morpholine derivatives have been reported to possess potent anti-inflammatory properties, making this a high-probability area for potential activity.[4][5][7][8]

A Proposed Roadmap for Biological Characterization

This section outlines a logical, tiered approach to systematically investigate the potential biological activities of this compound.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Rationale: This technique allows for the direct visualization of changes in the phosphorylation status of key proteins in a signaling pathway, providing direct evidence of target engagement.

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat cancer cells with the IC₅₀ concentration of this compound for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate overnight with primary antibodies against key targets (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR, and a loading control like GAPDH).

-

Secondary Antibody & Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein, comparing treated vs. untreated cells. A decrease in this ratio indicates pathway inhibition.

Synthesis and Future Directions: Structure-Activity Relationship (SAR)

The parent compound, this compound, can be synthesized via established routes, such as the debenzylation of its N-benzyl protected precursor. [9]A related isomer, ethyl morpholin-4-ylacetate, is synthesized by reacting morpholine with ethyl chloroacetate. [10][11][12] Once initial biological activity is confirmed, a medicinal chemistry program should be initiated to explore the SAR. The ethyl ester moiety is a prime candidate for initial modification to probe for improvements in potency and selectivity.

Caption: Logic diagram for initial SAR exploration focusing on the ester moiety.

Conclusion

While this compound is an understudied molecule, its structural foundation upon the privileged morpholine scaffold provides a compelling, data-driven rationale for its investigation as a potential therapeutic agent. The proposed research plan, beginning with broad phenotypic screening in oncology, inflammation, and CNS targets, and progressing to specific mechanistic and SAR studies, provides a comprehensive and efficient pathway to determine its biological activity profile. This guide equips researchers with the necessary strategic framework and validated protocols to unlock the potential held within this promising chemical entity.

References

- Benchchem. Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.

-

Dal Piaz, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Shafi, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

Moradi, A., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

-

International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. IJPREMS, 5(1). Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Available at: [Link]

-

Khan, I., et al. (2022). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Raoof, S. S., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal. Available at: [Link]

-

Dal Piaz, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

-

Kourounakis, A. P., et al. (2020). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives... ResearchGate. Available at: [Link]

-

Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

-

AlTamiemi, E. O., et al. (2025). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available at: [Link]

-

AlTamiemi, E. O., et al. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

-

AlTamiemi, E. O., et al. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijprems.com [ijprems.com]

- 8. jchemrev.com [jchemrev.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. "Synthesis, Characterization and Study the Biological Activity of New M" by Entesar O. AlTamiemi, Sameaa J. Khammas et al. [bsj.uobaghdad.edu.iq]

The Versatile Building Block: A Technical Guide to Ethyl 2-(morpholin-2-yl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the morpholine moiety stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds and approved pharmaceuticals underscores its importance in drug design and development. Ethyl 2-(morpholin-2-yl)acetate, a chiral bifunctional building block, offers a unique entry point to this valuable chemical space. This in-depth guide provides a comprehensive overview of its synthesis, reactivity, and strategic application in the construction of complex molecular architectures. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and aim to empower researchers to leverage the full potential of this versatile reagent.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use.

| Property | Value | Reference |

| CAS Number | 503601-25-0 | [1] |

| Molecular Formula | C₈H₁₅NO₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1] |

| Appearance | Yellow to light yellow liquid or wax | [2] |

While experimental spectral data for this compound is not widely published, theoretical data and analysis of related morpholine derivatives provide a strong basis for its characterization.[3]

Predicted ¹H NMR Spectral Features:

-

Morpholine Ring Protons (H-2, H-3, H-5, H-6): Multiplets in the range of δ 2.8-4.0 ppm. The proton at C-2, being adjacent to both the oxygen and the acetate-bearing carbon, is expected to have a distinct chemical shift.

-

Methylene Protons (CH₂-COO): A doublet or multiplet around δ 2.5-2.7 ppm.

-

Ethyl Ester Protons (CH₂CH₃): A quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm.

Predicted ¹³C NMR Spectral Features:

-

Ester Carbonyl (C=O): A signal in the region of δ 170-173 ppm.

-

Morpholine Ring Carbons (C-2, C-3, C-5, C-6): Signals typically found between δ 45-75 ppm.

-

Methylene Carbon (CH₂-COO): A signal around δ 40-45 ppm.

-

Ethyl Ester Carbons (CH₂CH₃): Signals around δ 60 ppm and δ 14 ppm.

Synthesis of this compound: A Practical Approach

The most commonly cited and practical synthesis of this compound involves the deprotection of a readily available N-protected precursor.

Synthesis via Catalytic Hydrogenation

A robust and high-yielding method for the preparation of the title compound is the catalytic hydrogenation of N-benzyl-protected this compound.[1] This deprotection strategy is widely used due to its clean reaction profile and the ease of removal of the toluene byproduct.

Reaction Scheme:

Figure 1: Synthesis of this compound via Hydrogenation.

Experimental Protocol:

-

Dissolution: Dissolve 30 g (114 mmol) of ethyl 2-(4-benzylmorpholin-2-yl)acetate in 300 mL of methanol in a suitable hydrogenation vessel.

-

Catalyst Addition: Carefully add 3 g of 10% Palladium on activated charcoal (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to yield this compound as a crude product (18.4 g, 93.25% yield).[1] Further purification can be achieved by vacuum distillation or column chromatography if necessary.

The Chirality Aspect: Accessing Enantiomerically Pure Building Blocks

This compound possesses a stereocenter at the C-2 position of the morpholine ring, making it a chiral molecule. The stereochemistry of this building block can have a profound impact on the biological activity of the final target molecule. Therefore, access to enantiomerically pure forms is highly desirable.

Enantioselective Synthesis

While a direct enantioselective synthesis of this compound has not been extensively reported, a highly effective strategy for the asymmetric synthesis of 2-substituted chiral morpholines has been developed, which can be adapted for this purpose. This method involves the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium catalyst.[1][4][5][6]

Conceptual Workflow for Enantioselective Synthesis:

Figure 2: Conceptual workflow for the enantioselective synthesis.

This approach offers excellent enantioselectivities (up to 99% ee) for a variety of 2-substituted morpholines and represents a state-of-the-art method for accessing these chiral building blocks.[1]

Chiral Resolution

For racemic mixtures of this compound, chiral high-performance liquid chromatography (HPLC) is the most effective method for separation.[7][8] The use of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose, can effectively resolve the two enantiomers.[9]

Key Considerations for Chiral HPLC Method Development:

-

Column Selection: Screening of various chiral columns is often necessary to find the optimal stationary phase for separation.

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations.

-

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution.

Reactivity and Synthetic Transformations

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine of the morpholine ring and the ethyl ester moiety. This dual reactivity makes it a highly versatile building block.

Reactions at the Nitrogen Atom

The secondary amine in the morpholine ring is a nucleophilic center that can readily undergo a variety of transformations.

The nitrogen can be functionalized through N-alkylation with alkyl halides or through N-arylation with aryl halides, typically under basic conditions or using metal-catalyzed cross-coupling reactions.[10][11][12][13]

General N-Alkylation Protocol:

-

Setup: To a solution of this compound (1.0 eq.) in an aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).

-

Reagent Addition: Add the alkyl halide (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. The crude product can be purified by column chromatography.

The secondary amine can be acylated with acyl chlorides or anhydrides, or coupled with carboxylic acids using standard peptide coupling reagents to form amides.

General Amide Coupling Protocol (using HATU):

-

Activation: To a solution of the carboxylic acid (1.0 eq.) and HATU (1.0 eq.) in DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.).

-

Coupling: Add a solution of this compound (1.0 eq.) in DMF to the activated carboxylic acid mixture.

-

Reaction: Stir the reaction at room temperature until completion.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.

For multi-step syntheses where the morpholine nitrogen needs to be protected, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

General N-Boc Protection Protocol:

-

Setup: Dissolve this compound (1.0 eq.) in a solvent such as dichloromethane or a mixture of dioxane and water.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base (e.g., triethylamine or aqueous sodium bicarbonate, 1.5 eq.).

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete.

-

Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.[14][15][16]

Reactions at the Ester Moiety

The ethyl ester group provides a handle for further functionalization, most commonly through reduction or hydrolysis.

The ester can be reduced to the primary alcohol, 2-(morpholin-2-yl)ethan-1-ol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) in an ethereal solvent like THF.

Conceptual Workflow for Ester Reduction:

Figure 3: Reduction of the ethyl ester to the primary alcohol.

Saponification of the ethyl ester under basic conditions (e.g., using NaOH or KOH in a mixture of water and an alcohol) followed by acidic work-up will yield the corresponding carboxylic acid, 2-(morpholin-2-yl)acetic acid.

Applications in the Synthesis of Bioactive Molecules

The morpholine scaffold is a key component in a wide array of pharmaceuticals. While direct incorporation of this compound into these specific drugs may not be explicitly documented in all cases, its structural features make it an ideal building block for the synthesis of analogues of important drugs such as Gefitinib (an EGFR inhibitor) and Linezolid (an antibiotic).[4][5][6][17][18][19][20]

Potential Synthetic Applications:

-

Gefitinib Analogues: The morpholine moiety in Gefitinib is attached to the quinazoline core via a propyl linker. This compound could be used to synthesize analogues with a modified linker, potentially altering the pharmacokinetic and pharmacodynamic properties of the drug.

-

Linezolid Analogues: Linezolid contains a morpholine ring attached to a fluorophenyl oxazolidinone core. This compound provides a scaffold to explore modifications at the C-2 position of the morpholine ring, which could lead to new antibacterial agents with improved efficacy or a different resistance profile.[3][18][21]

-

Novel Heterocyclic Systems: The dual functionality of this compound allows for its use in the construction of more complex heterocyclic systems, such as morpholino-piperidines and morpholino-pyrimidines, which are also of interest in drug discovery.[2][14][15][17][20][22][23]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its chiral nature and bifunctional handles provide a strategic advantage for the synthesis of complex and stereochemically defined molecules. The synthetic routes and reaction protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to explore the full potential of this important scaffold in the discovery and development of novel therapeutic agents.

References

- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 11. researchgate.net [researchgate.net]

- 12. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides as inhibitors of ribonuclease A: synthesis, biochemical, and crystallographic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 17. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]